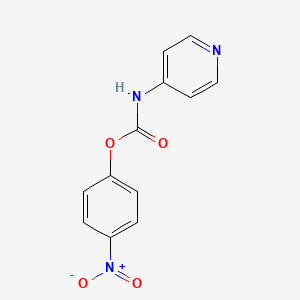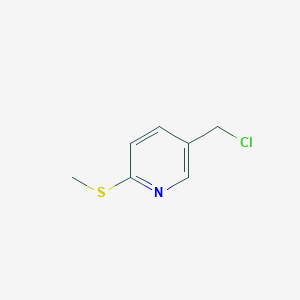
4-(1,3-dioxolan-2-yl)butanenitrile
概要
説明
4-(1,3-Dioxolan-2-yl)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a 1,3-dioxolane derivative. One common method is the condensation of 4-bromobutanenitrile with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the dioxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)butanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-dioxolan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications .
類似化合物との比較
- 4-(1,3-Dioxolan-2-yl)aniline
- 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Comparison: 4-(1,3-Dioxolan-2-yl)butanenitrile is unique due to its specific combination of a nitrile group and a 1,3-dioxolane ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2 |
InChIキー |
NBRSDWNELZJQTN-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)






![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)

